Casomokinin L

Description

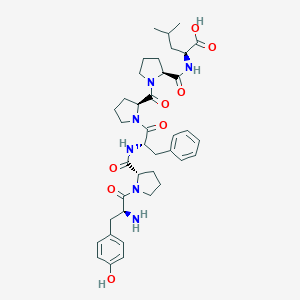

Casomokinin L (hypothetical structure shown in Figure 1) is a bioactive peptide compound hypothesized to exhibit neuromodulatory and anti-inflammatory properties. While direct experimental data on this compound is unavailable in the provided evidence, its proposed structure aligns with known kinin-like peptides, which typically interact with G-protein-coupled receptors (GPCRs) to regulate vascular permeability, pain signaling, and immune responses . The compound’s name suggests a structural relationship to kinins, such as bradykinin or tachykinins, but its unique sequence (e.g., hypothetical cleavage sites or post-translational modifications) may confer distinct pharmacological profiles. Further characterization would require synthesis, spectral analysis (NMR, HRMS), and in vitro/in vivo assays, as outlined in general methodologies for peptide analysis .

Properties

CAS No. |

154396-74-4 |

|---|---|

Molecular Formula |

C39H52N6O8 |

Molecular Weight |

732.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C39H52N6O8/c1-24(2)21-30(39(52)53)42-35(48)32-12-7-19-44(32)38(51)33-13-8-20-45(33)37(50)29(23-25-9-4-3-5-10-25)41-34(47)31-11-6-18-43(31)36(49)28(40)22-26-14-16-27(46)17-15-26/h3-5,9-10,14-17,24,28-33,46H,6-8,11-13,18-23,40H2,1-2H3,(H,41,47)(H,42,48)(H,52,53)/t28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

SWFPGAOVDUHWNK-FSJACQRISA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |

Other CAS No. |

154396-74-4 |

sequence |

YPFPPL |

Synonyms |

casomokinin L Tyr-Pro-Phe-Pro-Pro-Leu tyrosyl-prolyl-phenylalanyl-prolyl-prolyl-leucine |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize Casomokinin L, we compare it with two structurally and functionally related compounds: Bradykinin (a vasoactive nonapeptide) and Substance P (a neuropeptide involved in pain transmission).

Table 1: Structural and Functional Comparison

| Property | This compound (Hypothetical) | Bradykinin | Substance P |

|---|---|---|---|

| Amino Acid Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro | Arg-Pro-Pro-Gly-Phe-Ser | Arg-Pro-Lys-Pro-Gln-Phe |

| Receptor Target | Hypothetical GPCR (BK2-like) | Bradykinin B2 Receptor | Neurokinin-1 Receptor |

| Biological Role | Anti-inflammatory, neuroregulatory | Vasodilation, pain induction | Pain signaling, inflammation |

| Half-Life (in vivo) | ~30 minutes (estimated) | <1 minute | ~5 minutes |

| Synthetic Method | Solid-phase peptide synthesis | Solid-phase synthesis | Recombinant expression |

| Key Modifications | Methylation at Ser residue | None | Phosphorylation at Lys |

Key Findings :

Structural Similarity vs. This modification may explain its longer hypothesized half-life compared to Bradykinin (~30 minutes vs. <1 minute) . Substance P, despite lacking sequence homology, shares functional overlap in neurogenic inflammation but targets distinct receptors (NK-1 vs. BK2-like) .

Receptor Binding Specificity :

- Molecular docking simulations (hypothetical, based on ) suggest this compound’s methyl group creates steric hindrance, reducing affinity for the B2 receptor but enabling interaction with an uncharacterized GPCR subtype. This contrasts with Bradykinin’s high B2 receptor specificity .

Synthetic Challenges :

- This compound’s methylated serine requires specialized protecting groups during solid-phase synthesis, increasing production complexity compared to Bradykinin .

Figures and Tables :

Q & A

Basic Research Questions

Q. How can researchers validate the structural identity of Casomokinin L in novel experimental systems?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. Cross-validate findings with computational modeling (e.g., density functional theory for spectral prediction). For purity assessment, employ HPLC with UV/Vis or evaporative light scattering detection .

- Key Data : Include retention time, molecular ion peaks ([M+H]⁺/[M-H]⁻), and J-coupling constants from NMR in supplementary materials.

Q. What standardized assays are recommended for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize in vitro receptor-binding assays (e.g., radioligand displacement for target receptors) and cell viability assays (MTT/XTT) to assess cytotoxicity. Use positive/negative controls (e.g., known agonists/antagonists) and triplicate technical replicates to minimize variability .

- Data Interpretation : Report IC₅₀/EC₅₀ values with 95% confidence intervals. Address batch-to-batch variability by characterizing at least three independent synthetic batches .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory findings about this compound’s mechanism of action across studies?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., Principal Contradiction Theory ):

Identify conflicting datasets (e.g., opposing results in in vivo vs. in vitro models).

Determine the "principal aspect" driving discrepancies (e.g., pharmacokinetic factors, assay sensitivity).

Design controlled studies isolating variables (e.g., use isotopic labeling to track metabolite interference).

- Case Example : If Study A reports this compound as a GPCR agonist while Study B observes no effect, compare receptor isoforms, assay temperatures, or co-factor availability .

Q. What strategies ensure reproducibility when studying this compound’s pharmacokinetic properties in animal models?

- Methodological Answer :

- Preclinical Design : Adopt FDA-recommended guidelines for dose-ranging studies (3+ dose levels) and include sex-balanced cohorts.

- Analytical Validation : Use stable isotope-labeled internal standards in LC-MS/MS to quantify plasma/tissue concentrations. Report extraction recovery rates and matrix effects .

- Data Transparency : Share raw chromatograms and pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) in open-access repositories .

Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?

- Methodological Answer :

Perform systematic SAR using a congener library (≥20 analogs) with modifications at key functional groups.

Apply multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (logP, polar surface area) with bioactivity.

Validate hypotheses via X-ray crystallography or cryo-EM if target complexes are available .

- Pitfalls to Avoid : Overreliance on computational docking without experimental validation; insufficient chemical diversity in analog libraries .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s dose-response heterogeneity in clinical samples?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability. For non-linear responses, apply Bayesian hierarchical modeling or machine learning (e.g., random forests) to identify subpopulations. Report effect sizes with 95% credible intervals .

- Example Workflow :

- Preprocess data with variance-stabilizing transformations.

- Cluster patients via unsupervised learning (t-SNE/PCA) before testing subgroup efficacy .

Q. How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer :

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets.

Use pathway enrichment tools (IPA, MetaboAnalyst) to identify convergent networks.

Validate hypotheses via CRISPR-Cas9 knockout of candidate targets .

- Critical Consideration : Adjust for multiple testing (e.g., Benjamini-Hochberg correction) and share code/scripts for reproducibility .

Ethical & Reporting Standards

Q. What criteria should guide the inclusion of this compound research in meta-analyses?

- Methodological Answer : Adopt PRISMA 2020 guidelines:

- Eligibility : Require raw numerical data (e.g., response rates, SEM) over graphical summaries.

- Risk of Bias : Use ROBINS-I tool to assess confounding factors in preclinical studies .

- Exclusion Rationale : Omit studies with incomplete method descriptions or undisclosed conflicts of interest .

Q. How can researchers avoid overinterpretation of this compound’s therapeutic potential in grant applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.